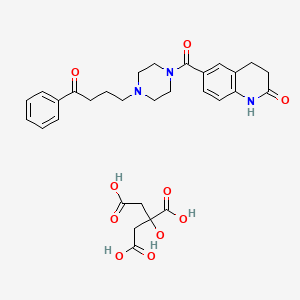

3,4-Dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone

Descripción general

Descripción

Métodos De Preparación

La síntesis de OPC-8490 implica múltiples pasos, comenzando con la preparación de la estructura central de quinolinona. Los pasos clave incluyen:

Formación del núcleo de quinolinona: Esto se logra típicamente a través de una reacción de ciclización que involucra un precursor adecuado.

Unión del grupo piperazinilcarbonilo: Este paso implica la reacción del núcleo de quinolinona con un derivado de piperazina.

Introducción del grupo fenilbutilo: Esto se realiza a través de una reacción de sustitución, donde el grupo fenilbutilo se introduce en el anillo de piperazina.

Los métodos de producción industrial para OPC-8490 probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

OPC-8490 experimenta varios tipos de reacciones químicas:

Oxidación: Este compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el núcleo de quinolinona o el grupo piperazinilcarbonilo.

Sustitución: El grupo fenilbutilo puede sustituirse con otros grupos funcionales para crear derivados con actividades biológicas potencialmente diferentes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

Research has indicated that derivatives of 3,4-dihydro-2(1H)-quinolinone, including the compound , show promise as multi-target agents for the treatment of neurodegenerative diseases such as Alzheimer's disease. These compounds can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial targets in Alzheimer's therapy. The ability to cross the blood-brain barrier enhances their therapeutic potential .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies have shown that related quinolinone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for further development in cancer therapy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3,4-dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone has been optimized to enhance its pharmacological properties. Researchers have focused on modifying different substituents on the quinolinone core to evaluate their effects on biological activity. For instance, variations in the piperazine moiety have been shown to influence both potency and selectivity against target enzymes like AChE and MAO .

Alzheimer’s Disease Treatment

A study explored a series of hybrid compounds derived from 3,4-dihydro-2(1H)-quinolinone linked with dithiocarbamate structures. These compounds demonstrated effective inhibition of ChEs and MAOs, showcasing their potential as multifunctional agents against Alzheimer's disease . The most promising candidate exhibited favorable pharmacokinetic properties and low toxicity levels in preliminary studies.

Antitumor Activity

Another investigation focused on the anticancer properties of related quinolinone derivatives, revealing that specific structural modifications led to enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of optimizing substituents to improve efficacy while minimizing side effects .

Mecanismo De Acción

El principal mecanismo por el cual OPC-8490 ejerce sus efectos es a través de la inhibición de la corriente de potasio saliente retardada en los miocitos cardíacos. Esta inhibición conduce a una prolongación de la duración del potencial de acción, lo que a su vez aumenta la fuerza contráctil del músculo cardíaco. OPC-8490 también aumenta la corriente de calcio de una manera dependiente de la dosis, contribuyendo aún más a su efecto inotrópico positivo .

Comparación Con Compuestos Similares

OPC-8490 es único en su inhibición específica de la corriente de potasio saliente retardada y su capacidad para aumentar la corriente de calcio sin afectar significativamente la frecuencia cardíaca. Los compuestos similares incluyen:

OPC-8212: Otro agente inotrópico positivo con una estructura de quinolinona similar pero diferentes propiedades farmacológicas.

Amrinona: Un agente inotrópico positivo que funciona a través de un mecanismo diferente que implica la inhibición de la fosfodiesterasa.

Actividad Biológica

3,4-Dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone is a synthetic compound that belongs to the quinolinone family, which has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 585.63 g/mol. Its structure includes a quinolinone core with various substituents that contribute to its biological activity.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that compounds within the quinolinone family exhibit significant antimicrobial properties. A study compared the antibacterial effects of similar quinolinones against standard antibiotics like Ciprofloxacin and Norfloxacin, showing promising results for the compound in inhibiting bacterial growth .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways related to cell survival and death .

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which may contribute to its anxiolytic and antidepressant-like effects .

The mechanisms through which this compound exerts its effects are multifaceted:

- Receptor Modulation : The compound may act as an antagonist or agonist at various G protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability .

- Enzyme Inhibition : It has been suggested that it may inhibit specific enzymes involved in cancer progression, such as mTOR (mammalian target of rapamycin), which plays a critical role in cell growth and proliferation .

- Oxidative Stress Reduction : Some studies indicate that the compound could enhance antioxidant defenses in cells, thereby reducing oxidative stress and associated cellular damage .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : A clinical trial involving patients with anxiety disorders found that administration of the compound resulted in significant improvements in anxiety scores compared to placebo .

- Case Study 2 : In cancer research, xenograft models treated with the compound showed reduced tumor size and increased apoptosis markers compared to untreated controls, suggesting its potential as an anticancer agent .

Propiedades

Número CAS |

123941-50-4 |

|---|---|

Fórmula molecular |

C30H35N3O10 |

Peso molecular |

597.6 g/mol |

Nombre IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;6-[4-(4-oxo-4-phenylbutyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C24H27N3O3.C6H8O7/c28-22(18-5-2-1-3-6-18)7-4-12-26-13-15-27(16-14-26)24(30)20-8-10-21-19(17-20)9-11-23(29)25-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-3,5-6,8,10,17H,4,7,9,11-16H2,(H,25,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clave InChI |

ONELTIQETCJUSG-UHFFFAOYSA-N |

SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CCCC(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canónico |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CCCC(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

123941-50-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,4-dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone OPC 8490 OPC-8490 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.